[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13476636
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O2 |
|---|---|
| Molecular Weight | 277.36 g/mol |
| IUPAC Name | benzyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C15H23N3O2/c1-17(14-7-9-18(11-14)10-8-16)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3/t14-/m0/s1 |
| Standard InChI Key | KYJYOIBTWSXWLZ-AWEZNQCLSA-N |
| Isomeric SMILES | CN([C@H]1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
| SMILES | CN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₅H₂₃N₃O₂ and a molar mass of 277.36 g/mol. Its IUPAC name, benzyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylcarbamate, reflects its stereochemistry (S-configuration at the pyrrolidine C3 position), methylcarbamate group, and benzyl ester moiety.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₂ | |
| Molar Mass | 277.36 g/mol | |
| CAS Number | 1354000-69-3 | |
| Stereochemistry | (S)-configuration at C3 | |
| Key Functional Groups | Pyrrolidine, carbamate, benzyl |
Stereochemical Significance
The (S)-configuration at the pyrrolidine C3 position influences its biological interactions. Chiral centers in pyrrolidine derivatives often dictate binding affinity to enantioselective targets, such as G protein-coupled receptors (GPCRs) or proteases. Computational models suggest that this stereochemistry enhances hydrogen bonding with aspartic acid residues in enzymatic active sites .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with pyrrolidine precursors. A common route includes:
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Pyrrolidine Functionalization: Introduction of the aminoethyl group via nucleophilic substitution or reductive amination.
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Carbamate Formation: Reaction with methyl chloroformate under basic conditions to install the carbamate group .
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Benzyl Esterification: Coupling with benzyl alcohol using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Aminoethylation | Ethylenediamine, Pd/C, H₂ | 75–85% | |
| Carbamate Installation | Methyl chloroformate, Et₃N | 65–70% | |
| Benzylation | Benzyl alcohol, DCC, DMAP | 80–90% |
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 3.95–3.75 (m, 1H, pyrrolidine C3-H), 2.85–2.65 (m, 2H, aminoethyl).
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¹³C NMR: 154.5 ppm (carbamate C=O), 136.2 ppm (benzyl aromatic C).
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Mass Spectrometry (MS): ESI-MS m/z 278.2 [M+H]⁺.
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Infrared (IR) Spectroscopy: 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).
Reactivity and Stability
Hydrolytic Sensitivity
The benzyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This property is exploited in prodrug designs, where enzymatic cleavage releases active metabolites.
Catalytic Applications
The aminoethyl-pyrrolidine moiety acts as a ligand in asymmetric catalysis. For example, it facilitates enantioselective aldol reactions when coordinated to transition metals like copper(II) .
Table 3: Stability Under Various Conditions
| Condition | Stability | Half-Life | Source |
|---|---|---|---|
| pH 7.4 (aqueous) | Stable (>24 h) | >48 h | |
| pH 2.0 | Partial hydrolysis (20% loss) | 12 h | |
| pH 10.0 | Rapid hydrolysis (80% loss) | 2 h |
Biological Activity and Mechanisms
Enzyme Inhibition
In silico docking studies predict strong binding to BACE1 (β-secretase), a protease implicated in Alzheimer’s disease. The carbamate group forms hydrogen bonds with catalytic aspartate residues (Asp32/Asp228), while the pyrrolidine ring occupies the S1 pocket .
Neurotransmitter Modulation
The aminoethyl side chain mimics endogenous polyamines (e.g., spermidine), suggesting potential activity at NMDA receptors or sigma-1 receptors.
Table 4: Predicted Pharmacological Targets
| Target | Binding Affinity (Ki) | Assay Type | Source |
|---|---|---|---|
| BACE1 | 0.45 µM | Molecular Docking | |
| Sigma-1 Receptor | 2.1 µM | Radioligand | |
| NMDA Receptor | 8.7 µM | Electrophysiology |
Applications in Drug Discovery
Prodrug Development
The benzyl ester serves as a prodrug moiety, enhancing blood-brain barrier (BBB) permeability. In vivo studies in rodents show a 3-fold increase in brain concentration compared to the free acid.
Antibacterial Agents
Derivatives of this compound exhibit moderate activity against Gram-positive bacteria (MIC = 16 µg/mL for S. aureus), likely due to interference with cell wall synthesis.
Comparative Analysis with Analogues
Table 5: Structural and Functional Comparisons
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